Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to 1-Ethynyl-4-hexylbenzene: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1-Ethynyl-4-hexylbenzene, a versatile aromatic alkyne compound. Tailored for researchers, chemists, and professionals in materials science and drug development, this document delves into the core chemical properties, synthesis protocols, spectroscopic signatures, reactivity, and key applications of this molecule.
Introduction: A Molecule of Versatility
1-Ethynyl-4-hexylbenzene (CAS No. 79887-11-9) is a disubstituted benzene derivative featuring a terminal alkyne (ethynyl group) and a linear hexyl chain.[1][2][3] This unique molecular architecture, which combines a rigid aromatic core and a reactive functional group with a flexible, lipophilic tail, makes it a valuable building block in several advanced scientific fields.[4] The terminal alkyne is a particularly powerful functional group, serving as a linchpin for carbon-carbon bond formation and bioorthogonal chemistry.[5][6] Consequently, 1-Ethynyl-4-hexylbenzene is a precursor of significant interest in the synthesis of liquid crystals, π-conjugated polymers, and complex organic molecules for pharmaceutical research.[4][7][8]
Physicochemical and Safety Profile
A clear understanding of a compound's fundamental properties and safety requirements is paramount for its effective and safe utilization in a laboratory setting.
Chemical Properties
The key identifying and physical properties of 1-Ethynyl-4-hexylbenzene are summarized below.
| Property | Value | Source(s) |
| CAS Number | 79887-11-9 | [1][2][9] |
| Molecular Formula | C₁₄H₁₈ | [1][2][10] |
| Molecular Weight | 186.30 g/mol | [10][11] |
| IUPAC Name | 1-ethynyl-4-hexylbenzene | [3][10] |
| Synonyms | 4-Hexylphenylacetylene, 4-n-Hexylphenylacetylene | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| InChI Key | NFPDFDTYANKKIU-UHFFFAOYSA-N | [1][7][10] |
| SMILES | CCCCCCC1=CC=C(C=C1)C#C | [3][7][10] |
Safety and Handling
According to its Safety Data Sheet (SDS), 1-Ethynyl-4-hexylbenzene is classified as a hazardous chemical and requires careful handling.[12]
| Hazard Category | Description | Precautionary Measures | Source(s) |
| Skin Irritation | Causes skin irritation (Category 2) | Wear protective gloves and clothing. Wash skin thoroughly after handling. | [12][13] |
| Eye Irritation | Causes serious eye irritation (Category 2) | Wear eye and face protection (safety goggles). | [12][13] |
| Respiratory Irritation | May cause respiratory irritation | Avoid breathing vapors or mist. Use only in a well-ventilated area. | [12][13] |
| Stability | Stable under normal conditions | Avoid heat and incompatible materials like strong oxidizing agents. | [12] |
| Storage | General Chemical Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [12] |
Synthesis Pathway: The Sonogashira Coupling
The formation of a carbon-carbon bond between an sp²-hybridized carbon of an aryl ring and an sp-hybridized carbon of an alkyne is most efficiently achieved via the Sonogashira cross-coupling reaction.[14][15] This reaction is the premier method for synthesizing arylalkynes like 1-Ethynyl-4-hexylbenzene due to its high efficiency and mild reaction conditions.[16][17]
Reaction Rationale and Mechanism
The reaction couples an aryl halide (e.g., 1-bromo-4-hexylbenzene) with a terminal alkyne. It employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt to facilitate the activation of the alkyne.[14][16] The process involves two interconnected catalytic cycles, as depicted below.
Experimental Protocol: Synthesis of 1-Ethynyl-4-hexylbenzene
This protocol describes a representative synthesis starting from 1-bromo-4-hexylbenzene and trimethylsilylacetylene (TMSA), followed by in-situ deprotection.
Materials:
-
1-bromo-4-hexylbenzene
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Anhydrous triethylamine (TEA)
-
Anhydrous toluene
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Standard glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: To a dry, three-necked flask under an inert atmosphere, add 1-bromo-4-hexylbenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.08 eq).
-
Solvent Addition: Add anhydrous toluene and anhydrous triethylamine in a 2:1 ratio (v/v) to the flask.
-
Reagent Addition: Add trimethylsilylacetylene (1.2 eq) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Deprotection: Once the starting material is consumed, cool the mixture to room temperature. Add the 1M TBAF solution (1.5 eq) and stir for 1 hour.
-
Workup: Quench the reaction with water and extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-Ethynyl-4-hexylbenzene as a clear liquid.
Spectroscopic Characterization
Structural elucidation relies on a combination of spectroscopic techniques. While a dedicated public database spectrum for this specific compound is sparse, its structure allows for accurate prediction of its spectral features based on well-established principles and data from analogous compounds.[18][19][20]
| Technique | Functional Group | Expected Signal/Region |
| FT-IR | ≡C-H stretch (alkyne) | ~3300 cm⁻¹ (sharp, strong) |
| C≡C stretch (alkyne) | ~2110 cm⁻¹ (sharp, weak) | |
| C-H stretch (sp³) | 2850-2960 cm⁻¹ | |
| C=C stretch (aromatic) | ~1600, ~1500 cm⁻¹ | |
| ¹H NMR | ≡C-H (acetylenic proton) | ~3.0 ppm (singlet) |
| Ar-H (aromatic protons) | 7.0-7.4 ppm (multiplet, AA'BB' system) | |
| -CH₂-Ar (benzylic) | ~2.6 ppm (triplet) | |
| -(CH₂)₄- (alkyl chain) | 1.2-1.6 ppm (multiplet) | |
| -CH₃ (terminal methyl) | ~0.9 ppm (triplet) | |
| ¹³C NMR | ≡C-H (alkyne carbon) | ~77 ppm |
| Ar-C≡ (alkyne carbon) | ~84 ppm | |
| Ar-C (substituted) | ~120-145 ppm | |
| Ar-CH (unsubstituted) | ~128-132 ppm | |
| Alkyl Chain Carbons | ~14-36 ppm | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 186 |
| Major Fragments | m/z = 91 (tropylium ion), loss of alkyl fragments |
Chemical Reactivity and Key Transformations
The synthetic utility of 1-Ethynyl-4-hexylbenzene stems primarily from the reactivity of its terminal alkyne group. This functionality opens a gateway to a vast array of chemical transformations.[6][21]
-
Acetylide Formation: The terminal proton is acidic (pKa ≈ 25) and can be removed by a strong base (e.g., NaNH₂, n-BuLi) to form a potent carbon nucleophile.[22] This acetylide can then react with electrophiles like alkyl halides or carbonyls to extend the carbon chain.[21][23]
-
"Click" Chemistry: The alkyne undergoes highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) with organic azides to form stable 1,2,3-triazole rings.[5] This reaction is a cornerstone of bioorthogonal chemistry and materials science.
-
Hydration: In the presence of acid and a mercury(II) catalyst, the alkyne can be hydrated to form a methyl ketone (4-hexylacetophenone) via an enol intermediate.
-
Reduction: The alkyne can be selectively reduced. Hydrogenation with Lindlar's catalyst yields the cis-alkene, while dissolving metal reduction (Na in NH₃) produces the trans-alkene.[22][23] Complete reduction to the corresponding alkane (1-ethyl-4-hexylbenzene) is achieved with H₂ over a palladium catalyst.[22]
Applications in Advanced Materials
The distinct structural domains of 1-Ethynyl-4-hexylbenzene make it an ideal precursor for materials with tailored properties.
Liquid Crystal Synthesis
Liquid crystals (LCs) are materials that exhibit phases between conventional liquid and solid states.[24] Molecules that form these phases, known as mesogens, typically possess a rigid core and flexible tails. 1-Ethynyl-4-hexylbenzene provides the core components for such structures.[25] Through Sonogashira coupling with another functionalized aryl halide, it can be incorporated into longer, rod-like molecules.[26] The hexyl chain promotes the necessary fluidity and influences the clearing point, while the rigid diarylacetylene core provides the anisotropy required for LC phase formation.[19][26] These materials are critical for display technologies like LCDs.[25]
Conjugated Polymers and Functional Materials
The alkyne group is a key monomer unit for creating π-conjugated systems. Polymerization of 1-Ethynyl-4-hexylbenzene or its derivatives can lead to poly(phenylacetylene)s. These polymers often exhibit interesting electronic and photophysical properties, with potential applications in organic electronics, sensors, and chiral materials.[7][8]
Conclusion
1-Ethynyl-4-hexylbenzene is a deceptively simple molecule with profound utility in modern chemistry. Its synthesis is robust and scalable via Sonogashira coupling, and its terminal alkyne functionality serves as a versatile handle for a multitude of chemical transformations. From the rational design of liquid crystals to the construction of complex organic molecules, this compound provides a reliable and adaptable platform for innovation. This guide has outlined its core properties, synthesis, and reactivity, providing a foundational resource for researchers aiming to leverage its unique chemical potential.
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